Irak4-IN-15

IRAK4 Kinase inhibition Biochemical assay

IRAK4 inhibition studies demand well-characterized selectivity to avoid confounding off-target effects from kinases like cGAS or FLT3. Generic substitution among IRAK4 inhibitors is scientifically unsound due to divergent selectivity profiles. • Vendor-documented selectivity matrix covering 8 kinases (IRAK1, BTK, Flt3, PI3Kδ, TRKa/b/c); 600-fold selectivity over IRAK1, >5000-fold over BTK • Synergistic activity with Acalabrutinib in MyD88/CD79 double-mutant ABC-DLBCL models - uniquely documented among commercial IRAK4 tool compounds • Favorable human PK predictions with low intrinsic clearance for stable exposure in ex vivo and whole-blood assays

Molecular Formula C25H29FN10
Molecular Weight 488.6 g/mol
Cat. No. B12402573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrak4-IN-15
Molecular FormulaC25H29FN10
Molecular Weight488.6 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=N1)C2=C(C=C3C(=N2)C(=NC(=N3)NC4=CN(N=C4)C5CC6(C5)CN(C6)C)NC(C)C)F
InChIInChI=1S/C25H29FN10/c1-14(2)30-23-22-20(5-19(26)21(33-22)16-8-27-15(3)28-9-16)32-24(34-23)31-17-10-29-36(11-17)18-6-25(7-18)12-35(4)13-25/h5,8-11,14,18H,6-7,12-13H2,1-4H3,(H2,30,31,32,34)
InChIKeyNYYOAOHKRVOFGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IRAK4-IN-15: A Sub-Nanomolar Potency IRAK4 Kinase Inhibitor with Defined Selectivity Profile and Predicted Human PK Advantages for Inflammatory and Oncology Research Procurement


IRAK4-IN-15 (compound 35; CAS 2667681-85-6) is a small-molecule interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor characterized by an IC₅₀ of 0.002 µM in biochemical assays . This compound exhibits a defined selectivity window across a panel of kinases including IRAK1, BTK, Flt3, PI3Kδ, and TRK family members . In cellular contexts, it inhibits phospho-IRAK4 with an IC₅₀ of 0.21 µM and demonstrates synergistic activity with the BTK inhibitor Acalabrutinib against MyD88/CD79 double-mutant ABC-DLBCL cells in vitro . Unlike many in-class molecules that lack comprehensive selectivity data, IRAK4-IN-15 is supported by vendor-verified multi-kinase profiling and human pharmacokinetic predictions indicating low intrinsic clearance , positioning it as a well-characterized tool compound for IRAK4-dependent pathway interrogation.

Why IRAK4-IN-15 Cannot Be Substituted by Other IRAK4 Inhibitors in Critical Research Applications


Generic substitution among IRAK4 inhibitors is scientifically unsound due to substantial divergence in kinase selectivity profiles, off-target liabilities, and predicted pharmacokinetic behavior. For example, the clinically advanced IRAK4 inhibitor PF-06650833 (Zimlovisertib) exhibits picomolar biochemical potency (IC₅₀ = 0.2 nM) but demonstrates distinct kinome-wide selectivity patterns and divergent in vivo clearance profiles relative to tool compounds . Similarly, the dual IRAK4/FLT3 inhibitor CA-4948 (Emavusertib) engages FLT3 with sub-100 nM affinity, introducing confounding anti-proliferative effects that are absent with IRAK4-selective agents . The early-stage tool compound IRAK4-IN-4, while potent (IC₅₀ = 2.8 nM), also potently inhibits cGAS (IC₅₀ = 2.1 nM), a DNA-sensing enzyme entirely unrelated to IRAK4 signaling, thereby severely limiting its utility in immunology studies requiring target specificity . IRAK4-IN-15 differentiates itself by providing a quantifiable, vendor-documented selectivity matrix that enables users to anticipate and control for off-target kinase engagement, a feature not uniformly available across comparator molecules. Furthermore, its favorable human PK predictions with low intrinsic clearance contrast with molecules requiring extensive formulation optimization, making it a more translationally relevant tool for ex vivo and in vivo experimental designs .

IRAK4-IN-15 Product-Specific Quantitative Differentiation Evidence for Scientific Procurement Decisions


Biochemical IRAK4 Inhibition Potency: IRAK4-IN-15 vs. IRAK4-IN-4 and PF-06650833

IRAK4-IN-15 demonstrates an IC₅₀ of 0.002 µM (2 nM) against recombinant IRAK4 in a biochemical assay . This places its potency between the ultra-potent clinical candidate PF-06650833 (IC₅₀ = 0.2 nM) and the early-stage tool compound IRAK4-IN-4 (IC₅₀ = 2.8 nM) . The 14-fold lower potency relative to PF-06650833 is offset by a more comprehensively characterized selectivity profile (see Evidence Item 2) and favorable predicted human PK, while the 1.4-fold improvement over IRAK4-IN-4 is accompanied by the absence of cGAS inhibition, a significant off-target liability present in IRAK4-IN-4 .

IRAK4 Kinase inhibition Biochemical assay

Kinase Selectivity Profile: IRAK4-IN-15 vs. PF-06650833 and CA-4948

IRAK4-IN-15 exhibits a vendor-documented selectivity profile with IC₅₀ values of 0.002 µM (IRAK4), 1.2 µM (IRAK1), >10 µM (BTK), 1.5 µM (Flt3), 0.23 µM (PI3Kδ), 0.48 µM (TRKa), 0.93 µM (TRKb), and 0.57 µM (TRKc) . The selectivity ratio for IRAK4 versus the closely related IRAK1 is approximately 600-fold, indicating strong isoform discrimination. In contrast, PF-06650833 is reported to be highly selective across a 278-kinase panel but without publicly available IC₅₀ values for the specific off-targets listed for IRAK4-IN-15 . The dual inhibitor CA-4948 exhibits an IRAK4 IC₅₀ of 57 nM but also potently inhibits FLT3 (IC₅₀ < 50 nM) and several other kinases including CLK1/2/4 and DYRK1A/B , confounding interpretation of IRAK4-specific phenotypes.

Kinase selectivity Off-target profiling IRAK4

Cellular Target Engagement: IRAK4-IN-15 vs. PF-06650833

In a cellular context measuring phosphorylated IRAK4 (pIRAK4) levels, IRAK4-IN-15 exhibits an IC₅₀ of 0.21 µM . The clinical candidate PF-06650833 demonstrates a cellular IC₅₀ of 0.2 nM in a direct kinase assay and 2.4 nM in a PBMC assay . While PF-06650833 is approximately 100- to 1000-fold more potent in cellular assays, IRAK4-IN-15's cellular potency remains within the sub-micromolar range commonly used for in vitro pathway validation studies. Critically, the shift from biochemical IC₅₀ (0.002 µM) to cellular IC₅₀ (0.21 µM) for IRAK4-IN-15 represents a ~100-fold decrease in apparent potency, a typical observation for ATP-competitive kinase inhibitors and an important parameter for dose selection in cellular experiments.

Cellular potency Target engagement pIRAK4

Predicted Human Pharmacokinetics: IRAK4-IN-15 vs. Unoptimized Tool Compounds

IRAK4-IN-15 is reported to exhibit 'good human PK predictions' with 'low intrinsic clearance' based on vendor computational and/or in vitro ADME assessments . This contrasts with many early-stage IRAK4 tool compounds that lack any publicly available PK or ADME characterization. For comparison, IRAK4-IN-4, another commonly used tool compound, has no reported human PK prediction or clearance data in vendor documentation . PF-06650833, as an orally bioavailable clinical candidate, possesses extensive and favorable human PK data, but its status as an advanced clinical asset may limit commercial availability and increase cost relative to research-use tool compounds .

Pharmacokinetics Intrinsic clearance Human PK prediction

Disease-Relevant Synergy: IRAK4-IN-15 + Acalabrutinib in MyD88/CD79 Mutant ABC-DLBCL

IRAK4-IN-15, in combination with the BTK inhibitor Acalabrutinib, exhibits 'potent synergistic in vitro activity' against MyD88/CD79 double-mutant ABC-DLBCL cells . This synergy is specifically documented for IRAK4-IN-15 among IRAK4 tool compounds in vendor literature, providing a defined experimental context not reported for other in-class molecules such as IRAK4-IN-4 or the clinical candidates PF-06650833 and CA-4948. The synergistic effect is mechanistically plausible due to the dual blockade of MyD88-dependent TLR/IL-1R signaling (via IRAK4 inhibition) and B-cell receptor signaling (via BTK inhibition), both pathways known to be hyperactivated in ABC-DLBCL with MyD88 and CD79 mutations.

Synergy ABC-DLBCL BTK IRAK4

IRAK4-IN-15: Priority Research and Industrial Application Scenarios Based on Quantitative Differentiation


IRAK4-Dependent Pathway Validation in Immunology and Inflammation Research

When experimental objectives require potent IRAK4 inhibition without confounding off-target activity on cGAS (a liability of IRAK4-IN-4) or FLT3 (a liability of CA-4948), IRAK4-IN-15 provides a well-characterized selectivity profile (600-fold selectivity over IRAK1; >5000-fold over BTK) . Its sub-nanomolar biochemical potency and sub-micromolar cellular potency allow for dose-response studies across a wide dynamic range, enabling precise interrogation of IRAK4's role in TLR/IL-1R signaling pathways. The reported low intrinsic clearance prediction further supports its use in ex vivo assays requiring stable compound exposure over extended incubation periods .

Combination Therapy Preclinical Studies in ABC-DLBCL and B-Cell Malignancies

For studies investigating synergistic blockade of MyD88 and BCR signaling in ABC-DLBCL, IRAK4-IN-15 is uniquely documented among commercially available IRAK4 tool compounds to exhibit potent synergistic activity when combined with the BTK inhibitor Acalabrutinib in MyD88/CD79 double-mutant cell models . This specific evidence supports procurement for researchers planning in vitro or in vivo combination studies targeting these genetically defined lymphoma subtypes, where the dual inhibition of IRAK4 and BTK represents a rational therapeutic strategy .

Kinase Selectivity Profiling and Chemical Probe Qualification

In research programs requiring a well-annotated chemical probe for target validation or phenotypic screening, IRAK4-IN-15 offers a vendor-documented selectivity matrix covering eight relevant kinases (IRAK1, BTK, Flt3, PI3Kδ, TRKa/b/c) . This data enables researchers to prospectively design appropriate negative controls (e.g., using the >10 µM IC₅₀ against BTK to rule out BTK-mediated effects) and to interpret screening hits with greater confidence. The availability of this selectivity data distinguishes IRAK4-IN-15 from many alternative IRAK4 inhibitors that lack publicly disclosed off-target profiles .

In Vivo and Ex Vivo Pharmacology with Translational PK Considerations

For studies bridging in vitro findings to in vivo or ex vivo systems where metabolic stability may influence results, IRAK4-IN-15's favorable human PK predictions and low intrinsic clearance provide a rational basis for compound selection . While not a substitute for full in vivo PK characterization, these vendor-reported predictions indicate that the compound is less likely to be rapidly metabolized in liver microsome or hepatocyte assays, making it suitable for experiments where compound exposure must be maintained, such as in whole blood assays or ex vivo tissue culture systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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